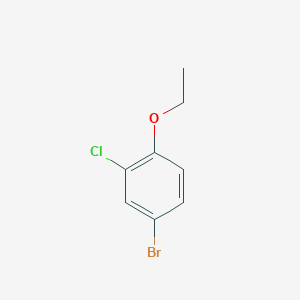

4-Bromo-2-chloro-1-ethoxybenzene

Vue d'ensemble

Description

4-Bromo-2-chloro-1-ethoxybenzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-ethoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorine-5-bromobenzoic acid and phenetole.

Acylation Reaction: A direct acylation reaction is performed in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst.

One-Pot Reaction: Triethylsilane is added without treatment, and a one-pot reaction is carried out to obtain the target compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and environmental considerations, ensuring minimal waste and high yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-chloro-1-ethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and chlorine substituents.

Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine cation and other electrophiles.

Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used to replace the ethoxy group.

Major Products

Substituted Benzene Derivatives: Depending on the reaction conditions and reagents used, various substituted benzene derivatives can be formed.

Applications De Recherche Scientifique

Synthesis and Intermediates

4-Bromo-2-chloro-1-ethoxybenzene serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of dapagliflozin, a drug used for treating type 2 diabetes mellitus. The synthesis of this compound involves several methods, including the reaction of phenetole with specific brominated compounds under controlled conditions to minimize impurities .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | Reacting a compound with phenetole |

| 2 | Reduction of the reaction product |

| 3 | Purification to obtain this compound |

Medicinal Applications

The primary application of this compound is as an intermediate in the synthesis of pharmacologically active compounds. Its derivatives have shown potential in treating various diseases, particularly diabetes. Dapagliflozin, derived from this compound, functions by inhibiting sodium-glucose co-transporter 2 (SGLT2), thereby reducing blood sugar levels .

Environmental and Agricultural Uses

Halogenated compounds like this compound are also investigated for their potential use in agricultural applications, particularly as intermediates in the synthesis of insecticides and herbicides. The selective bromination process allows for the creation of compounds that can effectively target pests while minimizing environmental impact .

Case Study 1: Synthesis of Dapagliflozin

A detailed study demonstrated the efficiency of using this compound as an intermediate in synthesizing dapagliflozin. The process involved multiple reaction steps, including bromination and reduction, which yielded high purity levels suitable for pharmaceutical applications .

Case Study 2: Insecticide Development

Research into the use of brominated phenols has shown that compounds like this compound can be transformed into potent insecticides. These insecticides exhibit high selectivity against target pests while being less harmful to non-target organisms, showcasing the compound's versatility in agricultural chemistry .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-chloro-1-ethoxybenzene involves electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound has a similar structure but with an additional benzyl group.

4-Bromo-1-chloro-2-ethylbenzene: This compound is similar but has an ethyl group instead of an ethoxy group.

Uniqueness

4-Bromo-2-chloro-1-ethoxybenzene is unique due to its specific combination of substituents, which confer distinct reactivity and applications compared to its analogs .

Activité Biologique

4-Bromo-2-chloro-1-ethoxybenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

The compound has the molecular formula C15H14BrClO and is characterized by the presence of bromine and chlorine substituents on the benzene ring. Its chemical structure allows it to interact with various biological targets, influencing its activity.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been shown to inhibit:

- CYP1A2

- CYP2C19

- CYP2C9

- CYP2D6

This inhibition can affect the metabolism of other drugs, leading to potential drug-drug interactions .

2. BBB Permeability

The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is significant for developing central nervous system-targeting therapeutics. Its Log Kp (skin permeation) value is -4.38 cm/s, indicating moderate permeability through biological membranes .

3. Potential Therapeutic Uses

This compound has been identified as an intermediate in the synthesis of dapagliflozin, a medication used for managing type 2 diabetes mellitus. This connection highlights its potential therapeutic relevance in metabolic disorders .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with CYP enzymes using human liver microsomes. The results demonstrated significant inhibition of CYP1A2 and CYP2D6, suggesting that this compound could alter the pharmacokinetics of co-administered drugs metabolized by these enzymes.

Case Study 2: Blood-Brain Barrier Penetration

In vivo studies using murine models assessed the ability of this compound to cross the BBB. The findings indicated a substantial concentration of the compound in brain tissue compared to plasma, supporting its potential use in neuropharmacology.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H14BrClO |

| Boiling Point | Not specified |

| Log Kp (skin permeation) | -4.38 cm/s |

| CYP Enzyme Inhibition | CYP1A2, CYP2C19, CYP2C9, CYP2D6 |

| BBB Permeability | Yes |

Propriétés

IUPAC Name |

4-bromo-2-chloro-1-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGHGJRBIZDABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620392 | |

| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-80-2 | |

| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.